Trimethyltin bromide

Catalog No.
S1512056
CAS No.
1066-44-0
M.F
C3H9BrSn
M. Wt
243.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyltin bromide

CAS Number

1066-44-0

Product Name

Trimethyltin bromide

IUPAC Name

bromo(trimethyl)stannane

Molecular Formula

C3H9BrSn

Molecular Weight

243.72 g/mol

InChI

InChI=1S/3CH3.BrH.Sn/h3*1H3;1H;/q;;;;+1/p-1

InChI Key

MZGUIAFRJWSYJJ-UHFFFAOYSA-M

SMILES

C[Sn](C)(C)Br

Canonical SMILES

C[Sn+](C)C.[Br-]

Neurotoxicity studies

TMTB is a potent neurotoxin that selectively targets the limbic system, a group of brain structures involved in memory, emotion, and learning. Studies using TMTB on rodents have helped researchers understand the mechanisms of neurodegeneration and neuronal cell death []. These studies have also shed light on diseases like Alzheimer's disease and Parkinson's disease, which involve similar neurodegenerative processes [].

Here's how TMTB is used in neurotoxicity research:

  • Animal models: By administering TMTB to rodents and observing the resulting neurological damage, researchers can create animal models of neurodegenerative diseases. This allows them to test potential therapies and understand disease progression [].
  • Investigating cellular mechanisms: Studies on the cellular effects of TMTB have helped elucidate the mechanisms by which it causes neurotoxicity. This includes its effects on mitochondrial function, protein synthesis, and oxidative stress [].
Important Note

Due to the severe neurotoxic effects of TMTB, research involving this compound requires strict safety protocols and adherence to ethical guidelines for animal research.

Applications in neuroscience research

Beyond neurotoxicity studies, TMTB has some other applications in neuroscience research:

  • Studying neuronal connections: TMTB can be used to trace neuronal connections by selectively damaging specific neuronal populations [].
  • Investigating the role of specific brain regions: By observing the behavioral effects of TMTB-induced lesions in specific brain regions, researchers can gain insights into the functions of those regions [].

Trimethyltin bromide is an organotin compound with the chemical formula C₃H₉BrSn. It is a colorless to pale yellow liquid at room temperature, characterized by a distinctive odor. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and materials science. It is known for its reactivity, particularly in nucleophilic substitution reactions, and serves as a source of trimethyltin cation, which is a potent electrophile in organic chemistry .

TMTBr is a potent neurotoxin that specifically targets the limbic system, a brain region involved in memory, emotion, and learning []. The exact mechanism is not fully understood, but it is believed to involve inhibition of enzymes essential for neuronal function and disruption of calcium homeostasis in nerve cells []. Studies suggest TMTBr may interact with specific proteins in the cell membrane, leading to cell death [].

, including:

  • Nucleophilic Substitution: It can react with nucleophiles to form new organotin compounds. For example, it can react with alcohols to produce trimethyltin ethers.
  • Grignard Reactions: Trimethyltin bromide can be employed in Grignard-type reactions to introduce trimethyltin groups into organic molecules.
  • Dehalogenation: It can facilitate the removal of halogens from organic substrates, which is useful in synthetic organic chemistry .

Trimethyltin bromide exhibits significant biological activity, particularly as a neurotoxin. It has been shown to induce acute neuronal death selectively in the hippocampus, leading to cognitive impairments. The compound triggers neuroinflammation and demyelination, contributing to its neurotoxic effects. Additionally, it has been associated with reproductive toxicity and developmental issues in various animal models .

Several methods exist for synthesizing trimethyltin bromide:

  • Direct Reaction: It can be synthesized by reacting trimethyltin chloride with sodium bromide in a suitable solvent like acetone or methanol.
  • Bromination of Trimethyltin Compounds: Bromination of trimethyltin chloride using bromine or other brominating agents can yield trimethyltin bromide.
  • Hydrolysis: The hydrolysis of trimethyltin oxide in the presence of hydrobromic acid also leads to the formation of trimethyltin bromide .

Trimethyltin bromide finds applications across various domains:

  • Organic Synthesis: It serves as a reagent for synthesizing complex organic molecules.
  • Material Science: Used in the development of organometallic materials and nanomaterials.
  • Biological Research: Its neurotoxic properties make it a valuable tool for studying neuronal death and neurodegenerative diseases .

Studies on the interactions of trimethyltin bromide have revealed its potential effects on biological systems:

  • Neurotoxicity Studies: Research indicates that exposure leads to morphological changes in neurons and impaired cognitive function.
  • Toxicological Assessments: Investigations into its long-term effects on liver and kidney function have shown significant toxicity at high exposure levels .

Trimethyltin bromide shares similarities with other organotin compounds but possesses unique characteristics that differentiate it:

Compound NameFormulaKey Characteristics
Trimethyltin chlorideC₃H₉ClSnMore widely used; similar reactivity
Dimethyltin dichlorideC₂H₆Cl₂SnLess toxic; used primarily as a stabilizer
Monomethyltin oxideC₁H₃OSnLess reactive; used in different applications

Trimethyltin bromide is unique due to its specific neurotoxic properties and its utility as a reagent in organic synthesis, setting it apart from other organotin compounds that may not exhibit similar biological activities .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300+H310+H330 (90.48%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (90.48%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 (90.48%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

1066-44-0

Dates

Modify: 2023-08-15

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